molecular formula C24H35ClN2O4 B1664972 Acetamide, 2-(p-butoxyphenoxy)-N-(2-(dimethylamino)ethyl)-N-(m-ethoxyphenyl)-, hydrochloride CAS No. 27468-68-4

Acetamide, 2-(p-butoxyphenoxy)-N-(2-(dimethylamino)ethyl)-N-(m-ethoxyphenyl)-, hydrochloride

Cat. No. B1664972
CAS RN: 27468-68-4
M. Wt: 451 g/mol
InChI Key: HRNKLYSRKFRIQO-UHFFFAOYSA-N
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Description

Acetamide, 2-(p-butoxyphenoxy)-N-(2-(dimethylamino)ethyl)-N-(m-ethoxyphenyl)-, hydrochloride is a bioactive chemical.

Scientific Research Applications

  • Herbicide Metabolism and Carcinogenicity Studies : Research has explored the metabolism of various chloroacetamide herbicides, including their carcinogenic potential in rats and the role of complex metabolic activation pathways leading to DNA-reactive products. Human and rat liver microsomes have been studied for their role in metabolizing these compounds, revealing differences in metabolic rates and pathways between species (Coleman, Linderman, Hodgson, & Rose, 2000).

  • Radiosynthesis for Metabolism and Mode of Action Studies : Radiosynthesis methods have been developed for chloroacetamide herbicides and related compounds, facilitating studies on their metabolism and mode of action. This includes methods like reductive dehalogenation with tritium gas for generating high specific activity compounds (Latli & Casida, 1995).

  • Synthesis and Evaluation for Medical Applications : A series of N-(4-amino-2-butynyl)acetamides, structurally similar to the compound , were synthesized and evaluated for their inhibitory activity on detrusor contraction, indicating potential medical applications (Take et al., 1992).

  • Biodegradation and Environmental Impact Assessment : Studies have been conducted on the biodegradation of chloroacetamide herbicides, including the role of the cytochrome P450 system in this process. These studies are crucial for understanding the environmental impact and degradation pathways of these herbicides (Wang et al., 2015).

  • Synthesis and Characterization of Derivatives : Research on the synthesis and characterization of various derivatives of chloroacetamide compounds has been conducted, providing insights into their potential applications and properties (Olszewska, Tarasiuk, & Pikus, 2009).

  • Detection and Analysis in Agricultural Settings : Methods have been developed for detecting residues of acetamide herbicides in crops, which is essential for ensuring food safety and understanding the environmental persistence of these compounds (Nortrup, 1997).

  • Investigation of Anticancer, Anti-Inflammatory, and Analgesic Properties : Some acetamide derivatives have been synthesized and investigated for their potential anticancer, anti-inflammatory, and analgesic activities, highlighting the diverse potential applications of these compounds in medical research (Rani et al., 2014).

properties

CAS RN

27468-68-4

Product Name

Acetamide, 2-(p-butoxyphenoxy)-N-(2-(dimethylamino)ethyl)-N-(m-ethoxyphenyl)-, hydrochloride

Molecular Formula

C24H35ClN2O4

Molecular Weight

451 g/mol

IUPAC Name

2-(4-butoxyphenoxy)-N-[2-(dimethylamino)ethyl]-N-(3-ethoxyphenyl)acetamide;hydrochloride

InChI

InChI=1S/C24H34N2O4.ClH/c1-5-7-17-29-21-11-13-22(14-12-21)30-19-24(27)26(16-15-25(3)4)20-9-8-10-23(18-20)28-6-2;/h8-14,18H,5-7,15-17,19H2,1-4H3;1H

InChI Key

HRNKLYSRKFRIQO-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN(C)C)C2=CC(=CC=C2)OCC.Cl

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN(C)C)C2=CC(=CC=C2)OCC.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Acetamide, 2-(p-butoxyphenoxy)-N-(2-(dimethylamino)ethyl)-N-(m-ethoxyphenyl)-, hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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